molecular formula C14H14N4O2 B7876276 4-[(anilinocarbonyl)amino]-N'-hydroxybenzenecarboximidamide

4-[(anilinocarbonyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No.: B7876276
M. Wt: 270.29 g/mol
InChI Key: XQSOZFLXPSJONE-UHFFFAOYSA-N
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Description

4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinocarbonyl group and a hydroxybenzenecarboximidamide moiety. Its molecular formula is C8H10N4O2, and it has a molecular weight of 194.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide typically involves the reaction of aniline with a suitable carboxylic acid derivative under controlled conditions. One common method is the reaction of aniline with 4-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent acylation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-13(18-20)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9,20H,(H2,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSOZFLXPSJONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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